(2-Bromo-4-nitrophenyl)methanamine CAS 1184618-20-9 properties
(2-Bromo-4-nitrophenyl)methanamine CAS 1184618-20-9 properties
An In-depth Technical Guide to (2-Bromo-4-nitrophenyl)methanamine (CAS 1184618-20-9)
Section 1: Core Compound Identity and Significance
(2-Bromo-4-nitrophenyl)methanamine is a substituted benzylamine derivative featuring a bromine atom and a nitro group on the aromatic ring. This trifunctional arrangement—a reactive benzylic amine, an electron-withdrawing nitro group, and a displaceable bromine atom—makes it a highly versatile intermediate in synthetic organic chemistry. Its structural motifs are prevalent in pharmacologically active molecules, positioning it as a valuable building block for researchers in drug discovery and development. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of its known properties, predicted chemical behavior, potential synthetic applications, and essential safety protocols, synthesized from available chemical data and principles of organic chemistry.
1.1 Chemical Structure and Identification
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IUPAC Name: (2-Bromo-4-nitrophenyl)methanamine
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CAS Number: 1184618-20-9
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Molecular Formula: C₇H₇BrN₂O₂[1]
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Molecular Weight: 231.05 g/mol [1]
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Synonyms: 2-Bromo-4-nitrobenzylamine
Caption: Chemical structure of (2-Bromo-4-nitrophenyl)methanamine.
Section 2: Physicochemical and Spectroscopic Profile
Direct experimental data for (2-Bromo-4-nitrophenyl)methanamine is not widely published. The properties presented below are a combination of information from supplier safety data sheets and predictions based on the analysis of structurally analogous compounds.
2.1 Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Physical State | Powder Solid | [2] |
| Appearance | Light yellow | [2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water is predicted due to the aromatic nature. | Inferred from typical behavior of similar organic compounds. |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at 2-8°C. | [1][2] |
2.2 Spectroscopic Characteristics (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be complex due to the disubstitution pattern on the benzene ring, resulting in three distinct aromatic proton signals.
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Aromatic Protons (Ar-H): Three signals in the δ 7.5-8.5 ppm range, likely appearing as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships. The proton ortho to the strongly withdrawing nitro group will be the most downfield.
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Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, corresponding to the two benzylic protons.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and whose chemical shift is dependent on solvent and concentration.
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¹³C NMR:
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Aromatic Carbons: Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the bromine (C-Br) will also be distinct. The other four aromatic carbons will appear in the typical δ 110-150 ppm range.
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Methylene Carbon (-CH₂-): A signal expected around δ 45-50 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: Two characteristic medium-intensity peaks for the primary amine group around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[4]
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Section 3: Reactivity and Synthetic Logic
The utility of (2-Bromo-4-nitrophenyl)methanamine stems from the distinct reactivity of its three functional moieties. Understanding these allows for its strategic incorporation into complex synthesis workflows.
Caption: Key reactivity sites of (2-Bromo-4-nitrophenyl)methanamine.
3.1 Key Reaction Pathways
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Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, positioned para to the bromine atom, strongly activates the aromatic ring for SNAr.[5] This allows the bromine to be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a straightforward method to introduce new functionalities at this position. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the nitro group.[5]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe/HCl).[6] This transformation is fundamental in drug development, as it unmasks a new nucleophilic site (the resulting aniline), allowing for further derivatization and creating a diamino-substituted scaffold.
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Reactions of the Benzylic Amine: The primary amine is a versatile nucleophile. It can readily undergo acylation to form amides, reductive amination with aldehydes or ketones, and alkylation to form secondary or tertiary amines. These reactions are staples in medicinal chemistry for building out molecular complexity.
3.2 Proposed Synthetic Route
A logical and common strategy for synthesizing substituted benzylamines is the reduction of a corresponding nitrile or the amination of a benzyl halide. A plausible route to (2-Bromo-4-nitrophenyl)methanamine would start from the commercially available 2-Bromo-4-nitrotoluene.
Caption: Plausible synthetic workflow for the target compound.
Section 4: Applications in Drug Discovery
While specific applications of this exact molecule are not widely documented, its structural class is of high interest to medicinal chemists. Nitroaromatic compounds are key intermediates in the synthesis of many pharmaceuticals, often serving as precursors to anilines which are then further elaborated.[7][8]
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Scaffold for Library Synthesis: The molecule's three distinct functional handles allow for a "three-dimensional" diversification. One can modify the amine, substitute the bromine, and reduce/modify the nitro group in various orders to rapidly generate a library of related compounds for screening.
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Intermediate for Bioactive Molecules: Compounds containing the bromo-nitro-aromatic motif are used in the development of various therapeutic agents. For example, 2-bromo-4-nitroimidazole is a key building block for nitroimidazole drugs used as antibiotics and radiosensitizers.[9][10] This highlights the value of the bromo-nitro substitution pattern in generating biological activity.
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Fragment-Based Drug Design (FBDD): The molecule could serve as a starting fragment in FBDD. Its relatively small size and defined chemical vectors are ideal for initial screening against protein targets like kinases or bromodomains, where aromatic interactions and hydrogen bonding are key.[11]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, (2-Bromo-4-nitrophenyl)methanamine requires careful handling to minimize exposure and risk. The following information is consolidated from multiple safety data sheets.
5.1 Hazard Identification
| Hazard Class | Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[2][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[2][12] |
| Specific target organ toxicity | May cause respiratory irritation | H335[2] |
5.2 Recommended Precautions and Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure safety showers and eye wash stations are readily available.[13]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[2] Contaminated clothing should be removed and washed before reuse.[13]
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Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[2][12]
-
-
Handling: Wash hands and any exposed skin thoroughly after handling.[13] Avoid formation of dust and aerosols.[12] Do not ingest.[2]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][14]
-
First Aid Measures:
-
If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][12]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][13]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][12]
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Section 6: Experimental Protocols
The following protocols are provided as illustrative examples for researchers. They are based on standard laboratory practices and synthetic strategies for related compounds.
6.1 Hypothetical Synthesis of (2-Bromo-4-nitrophenyl)methanamine
This protocol is a conceptual outline based on the pathway described in Section 3.2 and has not been experimentally validated. Researchers must conduct their own risk assessment and optimization.
Step 1: Benzylic Bromination of 2-Bromo-4-nitrotoluene
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitrotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.
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Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-4-nitrobenzene. This intermediate may be used directly or purified by column chromatography.
Step 2: Amination of 2-Bromo-1-(bromomethyl)-4-nitrobenzene
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Dissolve the crude benzylic bromide (1.0 equiv) in a polar aprotic solvent like DMF or THF in a pressure-rated vessel.
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Cool the solution in an ice bath and carefully bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equiv).
-
Seal the vessel and allow it to warm to room temperature, then stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the vessel. Quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, (2-Bromo-4-nitrophenyl)methanamine.
6.2 General Protocol for Spectroscopic Characterization
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NMR Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak.[3]
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks corresponding to the N-H, C-H (aromatic), N-O (nitro), and C=C functional groups.
-
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